BMS-1166, chemically known as (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid, is a small-molecule inhibitor of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) immune checkpoint pathway. [, , , , , ] Developed by Bristol-Myers Squibb, BMS-1166 represents a novel approach to cancer immunotherapy by targeting the PD-1/PD-L1 interaction. [, , , , ] This interaction typically suppresses the immune system's ability to recognize and destroy cancer cells. [, , , , ] By inhibiting this interaction, BMS-1166 aims to enhance the immune response against tumors. [, , , , ]
BMS-1166 was developed by Bristol-Myers Squibb as part of their ongoing research into immune checkpoint inhibitors. It belongs to a class of compounds that are specifically designed to disrupt the PD-1/PD-L1 signaling pathway, which is often exploited by tumors to evade immune detection. This compound is classified as an immunotherapeutic agent and is being investigated for its potential applications in oncology.
The synthesis of BMS-1166 involves several key steps, typically starting from a benzo[d]isothiazole scaffold. The process includes:
BMS-1166 features a complex molecular structure characterized by a specific arrangement of atoms that facilitates its binding to PD-L1. Key structural data includes:
The structural integrity and specific functional groups of BMS-1166 are crucial for its biological activity, particularly in promoting dimerization of PD-L1, which is essential for blocking its interaction with PD-1.
BMS-1166 undergoes several chemical reactions that are pivotal in its mechanism of action:
These reactions highlight the multifaceted role BMS-1166 plays in modulating immune checkpoint pathways.
The mechanism of action for BMS-1166 primarily involves:
Data from various assays indicate that BMS-1166 has a high affinity for PD-L1, demonstrating its potential as an effective immunotherapeutic agent.
BMS-1166 exhibits several notable physical and chemical properties:
These properties are essential for formulating BMS-1166 into therapeutic agents suitable for clinical use.
BMS-1166 is primarily researched for its applications in cancer therapy as an immune checkpoint inhibitor. Its ability to disrupt the PD-L1/PD-1 interaction positions it as a promising candidate for:
Research continues to explore the full therapeutic potential and mechanisms underlying BMS-1166's effects on the immune system, aiming to optimize its use in clinical settings.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3